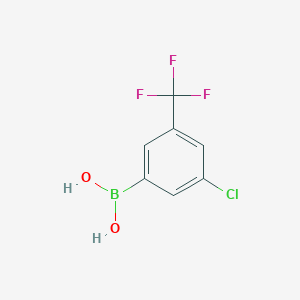

3-Chloro-5-(trifluoromethyl)phenylboronic acid

描述

3-Chloro-5-(trifluoromethyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups. Its unique structure makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.

属性

IUPAC Name |

[3-chloro-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-6-2-4(7(10,11)12)1-5(3-6)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZOZHNVFRLIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590376 | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160561-31-8 | |

| Record name | [3-Chloro-5-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Grignard Reaction Followed by Boronation and Hydrolysis

Method Overview:

The classical preparation route involves the formation of the corresponding arylmagnesium bromide intermediate, 3-chloro-5-(trifluoromethyl)phenylmagnesium bromide, which is then reacted with a boron electrophile such as trimethyl borate. Subsequent acidic hydrolysis yields the desired boronic acid.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Formation of Grignard reagent | 3-Chloro-5-(trifluoromethyl)bromobenzene + Mg in anhydrous ether or THF | Temperature: -78°C to room temp |

| Boronation | Addition of trimethyl borate | Performed at low temperature |

| Hydrolysis | Acidic workup with HCl | Converts boronate ester to boronic acid |

- Solvent: Anhydrous ether or tetrahydrofuran (THF)

- Temperature: Typically from -78°C (to control reactivity) gradually to room temperature

- Yield and Purity: Industrial methods optimize this process for high yield and purity, suitable for large-scale production.

Directed Ortho-Lithiation Followed by Boronation

Method Overview:

A lithiation-boronation protocol can be employed where lithiation of a halogenated trifluoromethyl-substituted aromatic compound is performed using n-butyllithium at low temperatures, followed by reaction with a boron electrophile such as triisopropylborate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Lithiation | n-Butyllithium in THF at -78°C | Directed ortho-lithiation on halogenated aromatic ring |

| Boronation | Addition of triisopropylborate | Forms boronate intermediate |

| Workup | Aqueous acidic quench | Yields boronic acid |

- This method is effective for trifluoromethyl-substituted heteroaryl systems and can be adapted for 3-chloro-5-(trifluoromethyl)phenylboronic acid analogs.

- The process provides high yields (over 90% in related systems) and air-stable boronic acid solids.

Industrial Scale Synthesis via Halogenation and Subsequent Functionalization

Method Overview:

Industrial synthesis may start from trifluoromethyl-substituted anilines or toluene derivatives, which undergo selective halogenation (chlorination/bromination) followed by conversion into boronic acids through established functional group transformations.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Use of N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or dibromohydantoin | Controlled temperature (0-25°C) to ensure regioselectivity |

| Functional group transformation | Conversion of halogenated intermediates to boronic acids via Grignard or lithiation-boronation routes | Optimized for time and cost efficiency |

- Example: Reaction of o-aminotrifluorotoluene with TCCA at 25°C, followed by further transformations to reach the boronic acid.

- This approach allows for scalable and cost-effective production with simplified post-processing.

Deprotection of Pinacol Boronate Esters

In some synthetic routes, the boronic acid is initially protected as a pinacol boronate ester for stability during multi-step synthesis. The final step involves deprotection to yield the free boronic acid.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Deprotection | Treatment with methyl boronic acid in mild acidic aqueous conditions (e.g., 0.1 N HCl with acetone) | Avoids decomposition seen with strong acids |

| Workup | Evaporation to remove volatile byproducts and filtration | Reversible formation of heteroboroxines can be reversed by repeated dissolution |

- This method is effective to obtain pure boronic acids without decomposition, especially for trifluoromethyl-substituted derivatives.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction + Boronation | Mg, 3-chloro-5-(trifluoromethyl)bromobenzene, trimethyl borate, HCl, THF, -78°C to RT | Well-established, scalable | Requires strict moisture control |

| Directed Ortho-Lithiation + Boronation | n-BuLi, triisopropylborate, THF, -78°C | High yield, regioselective | Sensitive to air/moisture, low temp |

| Industrial Halogenation + Functionalization | TCCA, NCS, dibromohydantoin, followed by Grignard or lithiation | Cost-effective, scalable | Multi-step, requires careful control |

| Pinacol Boronate Ester Deprotection | Methyl boronic acid, mild acid (0.1 N HCl), acetone | Mild conditions, high purity | Additional synthetic step |

Research Findings and Notes

- The Grignard route remains the most common laboratory and industrial method due to its straightforwardness and reliability.

- Lithiation-boronation protocols have been successfully applied to trifluoromethyl-substituted heteroaryl boronic acids, providing insight into regioselectivity and stability issues.

- Industrial methods focus on optimizing halogenation steps and subsequent boronation to reduce costs and improve yields, with temperature and reagent addition carefully controlled to avoid side reactions.

- Deprotection of pinacol esters under mild acidic conditions prevents decomposition and is important for sensitive trifluoromethyl-substituted boronic acids.

化学反应分析

Types of Reactions

3-Chloro-5-(trifluoromethyl)phenylboronic acid primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols.

Substitution: The chlorine and trifluoromethyl groups can participate in various substitution reactions.

Common Reagents and Conditions

Catalysts: Palladium(0) or Palladium(II) complexes

Bases: Potassium carbonate, sodium hydroxide

Solvents: Tetrahydrofuran (THF), toluene, ethanol

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling

Phenols: Formed through oxidation of the boronic acid group

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-Chloro-5-(trifluoromethyl)phenylboronic acid. It has been shown to exhibit moderate antibacterial activity against pathogens such as Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of standard antimicrobial agents like Tavaborole. The compound also demonstrates antifungal properties against Candida albicans and Aspergillus niger .

Case Study: Antimicrobial Efficacy

A study published in the journal Molecules investigated the antimicrobial efficacy of related phenylboronic acids, revealing that modifications in the trifluoromethyl group significantly influence their biological activity. The results indicated that the presence of the trifluoromethyl group enhances the compound's interaction with microbial targets, leading to increased potency .

Organic Synthesis

Suzuki Coupling Reactions

this compound is extensively used in Suzuki coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This compound serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reaction Conditions

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Toluene | 80°C | 85 |

| Suzuki Coupling | Pd(OAc)₂ | Ethanol | 60°C | 90 |

| Suzuki Coupling | PdCl₂(PPh₃)₂ | Aqueous NaOH | 100°C | 75 |

Materials Science

Polymer Chemistry

In materials science, boronic acids like this compound are utilized for the development of smart materials and sensors. Their ability to form dynamic covalent bonds allows for the creation of responsive materials that can change properties in response to environmental stimuli.

Case Study: Smart Material Development

Research has demonstrated that incorporating boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to pH changes. These materials have potential applications in drug delivery systems where controlled release is essential .

Environmental Applications

Detection of Pollutants

The compound has been explored for its potential use in detecting environmental pollutants due to its reactivity with certain organic compounds. Its application in sensor technology could facilitate the monitoring of hazardous substances in water and soil.

Case Study: Environmental Sensing

A recent study focused on developing a sensor based on boronic acid derivatives for detecting phenolic compounds in wastewater. The sensor exhibited high sensitivity and selectivity, showcasing the potential of boronic acids in environmental monitoring .

作用机制

The primary mechanism of action for 3-Chloro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

相似化合物的比较

Similar Compounds

- 3-(Trifluoromethyl)phenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

- 3-Chloro-4-(trifluoromethyl)phenylboronic acid

Uniqueness

3-Chloro-5-(trifluoromethyl)phenylboronic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the phenyl ring. This unique substitution pattern can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

生物活性

3-Chloro-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, properties, and biological effects, supported by relevant data tables and case studies.

Synthesis and Properties

This compound can be synthesized through various methods, often involving the reaction of chlorinated phenyl compounds with boron reagents. The compound is characterized by its trifluoromethyl group, which significantly influences its chemical behavior and biological activity.

Chemical Structure:

- Molecular Formula: C₇H₅BClF₃O₂

- CAS Number: 1160561-31-8

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties.

-

Antibacterial Effects:

- The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be lower than those of some established antibiotics, suggesting a promising potential as an antibacterial agent .

- Antifungal Effects:

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 5.67 | Moderate |

| Bacillus cereus | 4.0 | Moderate |

| Candida albicans | 100 | High (at maximum dose) |

| Aspergillus niger | 100 | High (at maximum dose) |

Anticancer Activity

Emerging studies suggest that boronic acids, including this compound, may have potential in cancer therapy:

- Mechanism of Action:

- Case Studies:

常见问题

Q. What is the role of 3-Chloro-5-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, and how should reaction conditions be optimized?

This compound acts as an arylboronic acid coupling partner, enabling the synthesis of biaryl or heteroaryl structures. Key optimization parameters include:

Q. How can researchers purify this compound to achieve >95% purity for synthetic applications?

Purification methods include:

- Recrystallization : Use a 1:3 mixture of ethyl acetate/hexanes at low temperatures (0–4°C) to isolate crystalline product .

- Column chromatography : Employ silica gel with a gradient of 10–30% ethyl acetate in hexanes, monitoring by TLC (Rf ≈ 0.4 in 20% EA/hexanes) .

- HPLC : For analytical purity, use a C18 column with acetonitrile/water (70:30) mobile phase .

Q. What are the critical storage conditions for maintaining the stability of this boronic acid?

Store at 0–6°C under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic acid group. Desiccate to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do the chloro and trifluoromethyl substituents influence the electronic and steric properties of this boronic acid in cross-coupling reactions?

- Electronic effects : The electron-withdrawing -CF₃ group enhances electrophilicity at the boron atom, accelerating transmetalation but may reduce nucleophilic attack if over-stabilized. The -Cl group moderates reactivity via resonance effects .

- Steric effects : The meta-substitution pattern minimizes steric hindrance, improving coupling efficiency with bulky aryl halides compared to ortho-substituted analogs .

- Quantitative data : DFT calculations show a Hammett σₚ value of +0.54 for -CF₃, correlating with observed reaction rates .

Q. How can researchers resolve contradictory yield data when using this compound in couplings with heteroaryl halides?

Contradictions often arise from:

- Substrate compatibility : Heteroaryl halides (e.g., pyridines) may require Pd/XPhos catalysts instead of standard Pd(PPh₃)₄ .

- Solvent polarity : Switch from THF to DMA for polar substrates to improve solubility.

- Additives : Adding 10 mol% LiCl can stabilize palladium intermediates in challenging couplings .

- Case study : A 2024 study reported 80% yield with 2-bromopyridine using Pd(OAc)₂/XPhos in DMA at 100°C, vs. 35% yield with Pd(PPh₃)₄ in THF .

Q. What analytical techniques are most effective for characterizing reaction intermediates and byproducts involving this boronic acid?

- NMR : ¹¹B NMR (δ 28–32 ppm confirms boronic acid integrity; shifts >35 ppm indicate hydrolysis) .

- MS : HRMS (ESI+) for detecting deboronated byproducts (e.g., m/z calc. for C₇H₄ClF₃: 180.97) .

- X-ray crystallography : Resolve regiochemical ambiguities in coupled products (e.g., distinguishing para vs. meta adducts) .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use a fume hood due to potential release of HF during decomposition .

- Spill management : Neutralize with calcium carbonate, then adsorb with vermiculite .

Methodological Guidelines

- Synthesis optimization : Pre-dry solvents (THF over molecular sieves) to minimize protodeboronation .

- Troubleshooting low yields : Screen ligands (e.g., SPhos for electron-deficient aryl halides) .

- Scale-up protocols : Maintain stoichiometric control; excess boronic acid (>1.5 eq) increases side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。